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Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentene

Cat. No.: B165557 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-2-
pentene, a branched alkene of interest in various chemical research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

data acquisition. This document is intended for researchers, scientists, and professionals in

drug development seeking a detailed spectroscopic reference for this compound.

Data Presentation
The spectroscopic data for 2,4-dimethyl-2-pentene are summarized in the tables below,

offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.1 Singlet 1H =C-H

~2.2 Septet 1H -CH(CH₃)₂

~1.7 Singlet 6H =C(CH₃)₂

~1.0 Doublet 6H -CH(CH₃)₂
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¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm Carbon Type

~133 Quaternary (=C(CH₃)₂)

~124 Tertiary (=CH-)

~31 Tertiary (-CH(CH₃)₂)

~26 Primary (=C(CH₃)₂)

~22 Primary (-CH(CH₃)₂)

Infrared (IR) Spectroscopy[2][3]
Frequency (cm⁻¹) Intensity Vibration Type

~3050 Medium =C-H Stretch

2960-2870 Strong C-H Stretch (sp³)

~1670 Medium C=C Stretch

~1465 Medium C-H Bend (CH₃)

~1380, ~1365 Medium C-H Bend (gem-dimethyl)

~815 Strong =C-H Bend (out-of-plane)

Mass Spectrometry (MS)[4][5]
m/z Ratio Relative Intensity (%) Assignment

98 ~30 [M]⁺ (Molecular Ion)

83 ~100 [M - CH₃]⁺ (Base Peak)

57 ~40 [C₄H₉]⁺

41 ~60 [C₃H₅]⁺

Experimental Protocols
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The following are detailed methodologies for the acquisition of spectroscopic data for 2,4-
dimethyl-2-pentene.

NMR Spectroscopy
1. Sample Preparation:

Accurately weigh 10-20 mg of 2,4-dimethyl-2-pentene.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean,

dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool

can be used in the pipette to filter out any particulate matter.

Ensure the final solution height in the NMR tube is approximately 4-5 cm.

2. Data Acquisition (¹H and ¹³C):

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

The sample is inserted into the magnet, and the field is locked onto the deuterium signal of

the solvent.

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

For ¹H NMR, standard acquisition parameters are used, including a 30° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16

scans are sufficient for a good signal-to-noise ratio.[2]

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is

typically required due to the low natural abundance of ¹³C.

The acquired Free Induction Decay (FID) is then processed using a Fourier transform,

followed by phase and baseline correction.

Infrared (IR) Spectroscopy
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1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small drop of neat 2,4-dimethyl-2-pentene directly onto the center of the ATR

crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

A dilute solution of 2,4-dimethyl-2-pentene in a volatile solvent (e.g., dichloromethane or

diethyl ether) is prepared.

The sample is injected into the gas chromatograph, where it is vaporized and separated from

the solvent and any impurities on a capillary column.

The separated compound elutes from the GC column and enters the ion source of the mass

spectrometer.

2. Ionization and Analysis:

Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
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The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for 2,4-dimethyl-2-pentene, as well as a general

workflow for spectroscopic analysis.

2,4-Dimethyl-2-Pentene Structure
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Spectroscopic techniques and their corresponding structural insights for 2,4-dimethyl-2-
pentene.
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General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Dilution)

Data Acquisition
(NMR / IR / MS)

Data Processing
(FT / Baseline Correction)

Spectral Analysis
(Peak Picking & Assignment)

Structure Elucidation/
Confirmation

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,4-Dimethyl-2-Pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165557#spectroscopic-data-of-2-4-dimethyl-2-
pentene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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